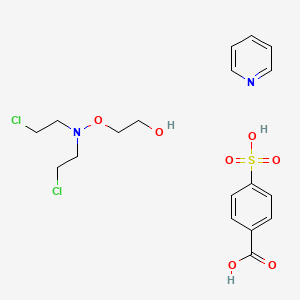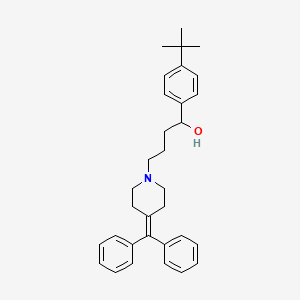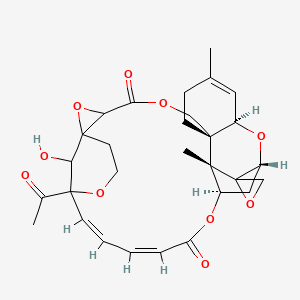
Isosatratoxin F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isosatratoxin F is a trichothecene mycotoxin produced by the fungus Stachybotrys chartarum. It is a macrocyclic trichothecene, a type of sesquiterpene, known for its potent cytotoxic effects. This compound is one of the contributors to “sick building syndrome,” where health issues of building occupants are directly tied to time spent in mold-infected buildings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isosatratoxin F is typically isolated from cultures of Stachybotrys chartarum. The fungus is grown on a suitable medium, such as rice, and the mycotoxins are extracted using organic solvents. The extracts are then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Stachybotrys chartarum under controlled conditions. The production process includes optimizing the growth medium, temperature, and humidity to maximize toxin yield. The mycotoxins are then extracted and purified using advanced chromatographic methods .
Análisis De Reacciones Químicas
Types of Reactions
Isosatratoxin F undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often use reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .
Aplicaciones Científicas De Investigación
Isosatratoxin F has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactions of trichothecenes.
Biology: It is used to investigate the biological effects of mycotoxins on cells and organisms.
Medicine: Research on this compound helps in understanding its toxicological effects and potential therapeutic applications.
Industry: It is used in studies related to indoor air quality and mold contamination.
Mecanismo De Acción
Isosatratoxin F exerts its effects by inhibiting protein synthesis in eukaryotic cells. It accelerates the production of reactive oxygen species, which in turn mediates the induction of programmed cell death pathways. The compound targets ribosomes and disrupts their function, leading to cytotoxic effects .
Comparación Con Compuestos Similares
Isosatratoxin F is similar to other trichothecene mycotoxins, such as satratoxin H, roridin E, and verrucarin. These compounds share a common core structure but differ in their functional groups and side chains. This compound is unique due to its specific structural features and potent cytotoxic effects .
List of Similar Compounds
- Satratoxin H
- Roridin E
- Verrucarin
Is there anything else you would like to know about this compound?
Propiedades
Número CAS |
73513-01-6 |
|---|---|
Fórmula molecular |
C29H34O10 |
Peso molecular |
542.6 g/mol |
Nombre IUPAC |
(7R,12R,14R,16S,17R,20Z,22Z)-24-acetyl-28-hydroxy-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione |
InChI |
InChI=1S/C29H34O10/c1-16-7-9-26-14-34-23(32)22-28(39-22)10-11-35-27(17(2)30,24(28)33)8-5-4-6-21(31)38-18-13-20(37-19(26)12-16)29(15-36-29)25(18,26)3/h4-6,8,12,18-20,22,24,33H,7,9-11,13-15H2,1-3H3/b6-4-,8-5-/t18-,19-,20-,22?,24?,25-,26-,27?,28?,29?/m1/s1 |
Clave InChI |
SJCPVUVBUQDGKN-RDSLEMPWSA-N |
SMILES isomérico |
CC1=C[C@@H]2[C@@]3(CC1)COC(=O)C4C5(O4)CCOC(C5O)(/C=C\C=C/C(=O)O[C@H]6[C@]3(C7(CO7)[C@@H](C6)O2)C)C(=O)C |
SMILES canónico |
CC1=CC2C3(CC1)COC(=O)C4C5(O4)CCOC(C5O)(C=CC=CC(=O)OC6C3(C7(CO7)C(C6)O2)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


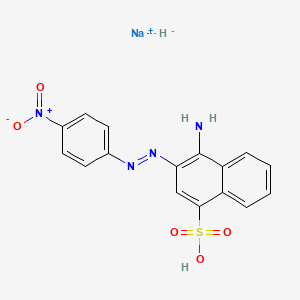
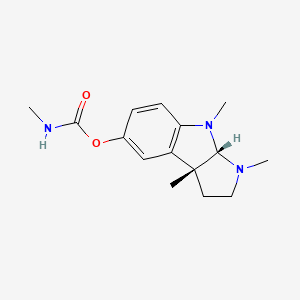
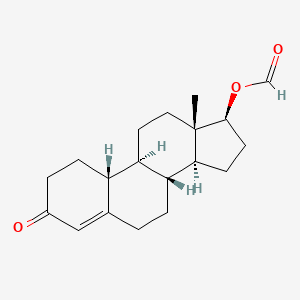
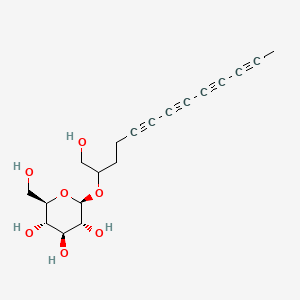


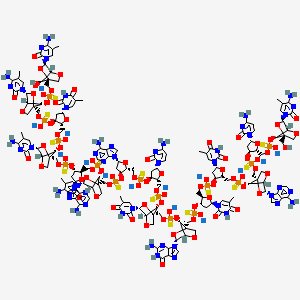
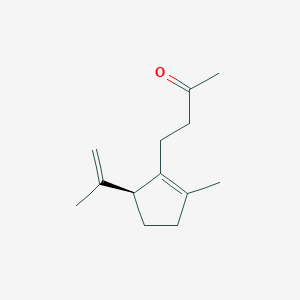

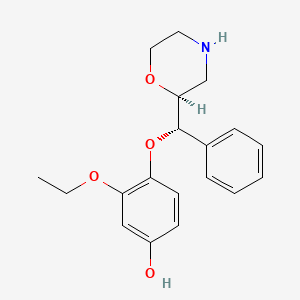
![N,N-diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid](/img/structure/B12773592.png)

